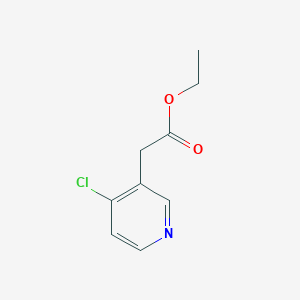

Ethyl 4-chloro-3-pyridylacetate

Description

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

ethyl 2-(4-chloropyridin-3-yl)acetate |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)5-7-6-11-4-3-8(7)10/h3-4,6H,2,5H2,1H3 |

InChI Key |

SYGDIUKITBPHTE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=CN=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Chloro 3 Pyridylacetate

Established Synthetic Routes to Ortho-Halogenated Pyridylacetates

The synthesis of ortho-halogenated pyridylacetates, such as ethyl 4-chloro-3-pyridylacetate, often begins with the construction or functionalization of the pyridine (B92270) ring.

Direct Synthesis from Precursor Pyridine Derivatives

The direct functionalization of pre-existing pyridine rings is a common approach. However, the electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic substitution compared to benzene (B151609). uoanbar.edu.iqbeilstein-journals.org This reduced reactivity is due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq Consequently, direct halogenation often requires harsh reaction conditions. nih.govchemrxiv.org

One strategy to overcome this involves the use of pyridine N-oxides, which can activate the ring towards electrophilic substitution, particularly at the 4-position. nih.gov Subsequent deoxygenation can then yield the desired halogenated pyridine. Another approach involves metalation-halogenation sequences, which often necessitate directing groups to achieve regioselectivity. nih.govchemrxiv.org

Specific Reaction Conditions for Halogenation at the Pyridine Ring

Achieving regioselective halogenation of the pyridine ring is a significant challenge. Electrophilic aromatic substitution on pyridine typically favors the 3-position, but often requires high temperatures and the use of strong Brønsted or Lewis acids with elemental halides. nih.govchemrxiv.org These conditions can lead to mixtures of regioisomers and may not be compatible with sensitive functional groups. nih.gov

A more recent and milder method involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.govchemrxiv.org This strategy transforms the electron-deficient pyridine into a more reactive acyclic system, allowing for highly regioselective halogenation under mild conditions. nih.gov For instance, N-chlorosuccinimide (NCS) can be used for chlorination, although it may be less selective and lower yielding compared to bromination or iodination with their respective N-halosuccinimides. nih.gov

Table 1: Comparison of Halogenation Methods for the Pyridine Ring

| Method | Reagents & Conditions | Selectivity | Advantages | Disadvantages |

| Electrophilic Aromatic Substitution | Elemental halides, strong acids, high temperatures | Primarily 3-position | Direct functionalization | Harsh conditions, often forms regioisomeric mixtures nih.govchemrxiv.org |

| Via Pyridine N-oxide | Oxidizing agent, then halogenating agent | 4-position favored | Milder conditions than direct halogenation | Requires additional oxidation and reduction steps nih.gov |

| Metalation-Halogenation | Strong bases, then halogen source | Directed by functional groups | High regioselectivity possible | Requires pre-installed directing groups nih.govchemrxiv.org |

| Zincke Imine Intermediate | Ring-opening, N-halosuccinimide, then ring-closing | Highly regioselective | Mild conditions, high yields | Multi-step one-pot or two-step process nih.govchemrxiv.org |

Strategies for Constructing the Pyridylacetate Moiety

Once the appropriately halogenated pyridine precursor is obtained, the next critical step is the introduction of the ethyl acetate (B1210297) group.

Esterification of Pyridylacetic Acids

A traditional method for forming the ethyl pyridylacetate is through the esterification of the corresponding pyridylacetic acid. This is typically achieved by reacting the pyridylacetic acid with an alcohol, such as ethanol, in the presence of an acid catalyst like sulfuric acid or benzene sulfonic acid. google.com To drive the reaction to completion, the water formed during the reaction is often removed, for instance, by azeotropic distillation with a suitable solvent. google.com The ester can then be purified by vacuum distillation. google.com

A variation of this method involves using the strong acid salt of the pyridylacetic acid ester itself as the catalyst. google.com This can simplify the work-up procedure as the catalyst does not need to be neutralized and removed separately.

Application of Activated Methylene (B1212753) Compounds in Pyridine Functionalization

Activated methylene compounds, which have a methylene group flanked by two electron-withdrawing groups, are valuable reagents in organic synthesis. youtube.com They can act as nucleophiles to functionalize pyridine rings. For instance, compounds like malonates or Meldrum's acid can react with activated pyridine-N-oxides in a substitution reaction. acs.org This is followed by a ring-opening and decarboxylation sequence to yield pyridylacetic acid derivatives. acs.org This approach offers a versatile route to substituted 2-(pyridyl)acetic acid derivatives. acs.org

Advanced and Catalytic Approaches in Related Pyridine Synthesis

The field of pyridine synthesis is continually evolving, with new catalytic methods offering improved efficiency and selectivity.

Transition metal catalysis, particularly with palladium, has been widely used for cross-coupling reactions to create substituted pyridines. numberanalytics.com These methods can tolerate a wide range of functional groups. organic-chemistry.org More recently, photocatalysis and electrocatalysis have emerged as powerful tools, enabling pyridine synthesis under mild conditions. numberanalytics.com

For asymmetric synthesis of pyridine derivatives, chiral catalysis is employed to produce enantiomerically enriched products. numberanalytics.com This is particularly important in the synthesis of natural products and pharmaceuticals. Heterogeneous catalysts, such as zeolites and metal-organic frameworks (MOFs), are also being explored for pyridine synthesis due to their potential for catalyst recyclability and easier product separation. nih.govrsc.org

Palladium-Catalyzed Carbon-Carbon Bond Formation in Pyridine Systems (Inferred from similar pyridine chemistry)

Palladium-catalyzed cross-coupling reactions are pivotal in modern organic synthesis for creating carbon-carbon bonds, and their application to pyridine systems is well-documented. rsc.org These methods are highly effective for coupling aryl halides, such as a chloropyridine derivative, with a suitable coupling partner to introduce the acetate side chain. The success of these transformations often depends on the appropriate selection of a palladium catalyst, ligands, and reaction conditions to achieve high selectivity and yield. mit.edu

Bulky, monodentate phosphine (B1218219) ligands are often employed to enhance the activity and stability of the palladium catalyst. mit.edu These ligands facilitate the oxidative addition and reductive elimination steps in the catalytic cycle. The choice of base is also critical, with weaker bases like potassium phosphate (B84403) (K₃PO₄) being preferred when base-sensitive functional groups are present in the substrates. mit.edu

While direct examples for this compound are not specified, the general principles of reactions like the Suzuki, Heck, or Sonogashira coupling can be inferred. For instance, a di-halogenated pyridine could undergo a selective coupling at one position, followed by further functionalization. The reactivity can be finely tuned by the choice of reagents and reaction sequence. iupac.org

Table 1: Inferred Palladium-Catalyzed Coupling Conditions for Pyridine Systems

| Catalyst Component | Ligand Type | Common Bases | Potential Application |

| Palladium(0) or Palladium(II) | Bulky, monodentate phosphines (e.g., biaryl phosphines) | K₃PO₄, Cs₂CO₃ | Introduction of the acetate moiety onto a pre-functionalized pyridine ring. |

| Palladium Acetate | Bidentate phosphines (e.g., Xantphos) | Na₂CO₃, Et₃N | Coupling of a chloropyridine with a suitable acetate equivalent. mit.edu |

This table represents inferred conditions based on general palladium-catalyzed reactions in pyridine systems.

Electrochemical Methods in Halogenated Pyridine Synthesis (Inferred from related chloro-pyrazole compounds)

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding harsh reagents and reaction conditions. nih.gov For halogenated pyridines, electrochemical methods can be applied for both the introduction of a halogen and for its selective removal.

Electrochemical halogenation can be achieved using simple and readily available halide sources like sodium halides (NaX) or hydrohalic acids (HX). nih.gov This method operates under metal-catalyst-free and exogenous-oxidant-free conditions, generating the halogenating species in situ through anodic oxidation. nih.gov This technique has shown broad substrate scope, including various heteroarenes. nih.gov The mechanism involves the generation of a chlorine radical which then reacts with the heterocyclic ring. nih.gov

Conversely, electrolytic reduction provides a method for selective dehalogenation. It has been demonstrated that the halogen at the 4-position of polychlorinated pyridines can be selectively replaced with hydrogen using electrolytic reduction. google.com This process is carried out in an electrolysis cell, and by controlling the potential, high selectivity for the 4-position can be achieved. google.com This suggests a potential pathway to this compound from a di-halogenated precursor.

Table 2: Electrochemical Approaches in Halogenated Pyridine Chemistry

| Electrochemical Process | Reagents/Conditions | Potential Application for Target Compound | Reference |

| Oxidative Chlorination | Constant current, Carbon anode, Platinum cathode, NaCl/HCl | Direct chlorination of an ethyl 3-pyridylacetate (B8606304) precursor at the 4-position. | nih.gov |

| Reductive Dechlorination | Electrolysis cell, Lead cathode, Acidic electrolyte | Selective removal of a halogen at the 4-position from a di-halogenated pyridylacetate precursor. | google.com |

This table illustrates inferred applications of electrochemical methods to the synthesis of the target compound.

Multi-Component Reactions for Pyridylacetic Acid Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.govacsgcipr.org Several classical MCRs are used for the synthesis of the pyridine ring, which could be adapted to produce pyridylacetic acid derivatives by selecting appropriate precursors.

The primary routes for pyridine synthesis via MCRs are the Hantzsch, Guareschi−Thorpe, and Bohlmann−Rahtz reactions. acsgcipr.org The Hantzsch synthesis typically yields a dihydropyridine, which then requires an oxidation step to form the aromatic pyridine ring. acsgcipr.org In contrast, the Guareschi−Thorpe and Bohlmann−Rahtz methods directly produce the substituted pyridine. acsgcipr.org These reactions involve the condensation of carbonyl compounds, ammonia (B1221849) or an amine, and a compound with an active methylene group.

To synthesize a derivative like this compound, one could envision an MCR strategy where one of the components contains the necessary chloro and ester functionalities, or where these groups are introduced in a subsequent step. The versatility of MCRs allows for the creation of a wide range of functionalized pyridines by varying the starting materials. rsc.org

Table 3: Common Multi-Component Reactions for Pyridine Synthesis

| Reaction Name | Key Reactants | Product Type | Potential for Adaptation |

| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (x2), Ammonia/Amine | 1,4-Dihydropyridine (requires oxidation) | Can build the core pyridine ring; substituents depend on starting materials. acsgcipr.org |

| Guareschi−Thorpe Pyridine Synthesis | Cyanoacetamide, β-ketoester, Ammonia | Substituted Pyridone | Can be used to create highly functionalized pyridine precursors. acsgcipr.org |

| Bohlmann−Rahtz Pyridine Synthesis | Enamine, Alkynone | Substituted Pyridine | Direct formation of the aromatic pyridine ring. acsgcipr.org |

This table outlines established MCRs that could be conceptually applied to the synthesis of complex pyridines.

Chemical Reactivity and Transformation Pathways of Ethyl 4 Chloro 3 Pyridylacetate

Reactions Involving the Pyridine (B92270) Nucleus

The pyridine ring in Ethyl 4-chloro-3-pyridylacetate is electron-deficient, a characteristic that is enhanced by the presence of the chlorine atom. This electronic nature dictates its reactivity towards nucleophiles and electrophiles.

Nucleophilic Aromatic Substitution (SNAr) on the Activated Pyridine Ring

The pyridine ring, particularly with a halogen substituent, is susceptible to nucleophilic aromatic substitution (SNAr). The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect (-I and -M effects), which reduces the electron density of the ring and facilitates nucleophilic attack. stackexchange.com This effect is most pronounced at the 2- and 4-positions, making the chlorine atom at the 4-position of this compound a good leaving group in the presence of a suitable nucleophile.

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pearson.comvaia.com The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. pearson.comvaia.com The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

Common nucleophiles for this reaction include amines, alkoxides, and thiols. youtube.com The reaction is often carried out by heating the reactants, sometimes in the presence of a base or a Lewis acid catalyst to enhance the reactivity of the pyridine ring. youtube.combath.ac.uk For instance, the reaction of 4-chloropyridine (B1293800) with various alcohols has been shown to be facilitated by Lewis acids. bath.ac.uk

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 4-Chloropyridine Derivatives This table is illustrative and based on the general reactivity of 4-chloropyridines.

| Nucleophile | Reagent/Conditions | Product Type |

| Amine (R-NH2) | Heat | 4-Aminopyridine derivative |

| Alcohol (R-OH) | Lewis Acid Catalyst | 4-Alkoxypyridine derivative |

| Thiol (R-SH) | Base | 4-Thioetherpyridine derivative |

Electrophilic Aromatic Substitution Pathways (Theoretical Consideration)

Electrophilic aromatic substitution (EAS) on pyridine is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. masterorganicchemistry.com Furthermore, the nitrogen atom can be protonated under the acidic conditions often required for EAS, which further deactivates the ring.

If an electrophilic substitution were to occur on this compound, the directing effects of the existing substituents would need to be considered. Halogens are deactivating yet ortho-, para-directing in electrophilic aromatic substitution on benzene rings. uci.edutaylorandfrancis.com The alkylacetate group at the 3-position is also generally considered to be an ortho-, para-director. However, in the context of the pyridine ring, the situation is more complex. The inherent reactivity of the pyridine ring favors substitution at the 3- and 5-positions. Considering the positions relative to the ring nitrogen, substitution would be least disfavored at the positions meta to the nitrogen. Given the substituents are at the 3- and 4-positions, potential sites for electrophilic attack would be the 2-, 5-, and 6-positions. The interplay of these electronic effects makes predicting the outcome of electrophilic substitution challenging without specific experimental data.

Catalytic Hydrogenation and Dearomatization Strategies

The pyridine ring of this compound can be reduced through catalytic hydrogenation. This process typically involves the use of hydrogen gas (H2) and a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.com Catalytic hydrogenation of pyridines can lead to the corresponding piperidine (B6355638) derivatives. This reaction is an addition reaction where hydrogen atoms are added across the double bonds of the aromatic ring. youtube.com

The conditions for catalytic hydrogenation can be controlled to achieve either partial or full saturation of the ring. It is a syn-addition, where both hydrogen atoms add to the same face of the molecule. youtube.com In the case of this compound, hydrogenation would likely lead to the formation of Ethyl 4-chloro-3-piperidylacetate. It is also possible that under certain conditions, the chlorine atom could be removed via hydrogenolysis.

Reactivity at the Ester Functional Group

The ethyl acetate (B1210297) moiety of the molecule exhibits the typical reactivity of an ester functional group.

Hydrolysis and Transesterification Reactions

The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, 4-chloro-3-pyridylacetic acid. This reaction can be catalyzed by either acid or base. In a patented process for treating waste liquid containing ethyl 4-chloroacetoacetate, hydrolysis is carried out under basic conditions, followed by heating to yield the corresponding carboxylic acid and ethanol. google.com

Transesterification, the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst, is also a feasible transformation. For example, reacting this compound with methanol (B129727) would be expected to produce Mthis compound.

Reductions to Corresponding Alcohol Derivatives (Inferred from similar ethyl acetate reductions)

The ester group can be reduced to the corresponding primary alcohol, 2-(4-chloro-3-pyridyl)ethanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H). For example, the reduction of methyl 2-chloropyridine-4-carboxylate with DIBAL-H has been shown to yield (2-chloropyridin-4-yl)methanol. Similarly, the bioreduction of ethyl 4-chloroacetoacetate to ethyl (R)-4-chloro-3-hydroxybutyrate has been extensively studied, employing biocatalysts such as Saccharomyces cerevisiae or specific enzymes. mdpi.com While this is a reduction of a ketone, it highlights the susceptibility of related chloro-esters to reduction.

Table 2: Summary of Transformations of this compound

| Reaction Type | Reagents | Product |

| Nucleophilic Aromatic Substitution | R-NH2, heat | Ethyl 4-(alkylamino)-3-pyridylacetate |

| Catalytic Hydrogenation | H2, Pd/C | Ethyl 4-chloro-3-piperidylacetate |

| Ester Hydrolysis | NaOH, H2O, heat | 4-chloro-3-pyridylacetic acid |

| Ester Reduction | LiAlH4 | 2-(4-chloro-3-pyridyl)ethanol |

Condensation Reactions of the Activated Methylene (B1212753) Group Adjacent to the Ester

The methylene (-CH₂-) group positioned between the pyridine ring and the ester carbonyl is activated by the adjacent electron-withdrawing ester group. This activation makes the methylene protons acidic and susceptible to deprotonation by a base, forming a nucleophilic carbanion. This carbanion can then participate in various condensation reactions.

A significant application of this reactivity is in the synthesis of fused heterocyclic systems. For instance, the condensation of this compound with formamide (B127407) dimethyl acetal (B89532) can lead to the formation of an enamine intermediate. This intermediate is a key precursor in the synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones, a class of compounds investigated for their potential as kinase inhibitors. The reaction proceeds by the addition of the activated methylene group to the formamide equivalent, followed by cyclization.

While specific literature detailing a broad range of Knoevenagel or Claisen-type condensations directly with this compound is not abundant, the general principles of active methylene compound chemistry are applicable. nih.gov Reactions with aldehydes and ketones, under basic conditions, would be expected to yield α,β-unsaturated products. The choice of base is crucial; non-nucleophilic bases like potassium t-butoxide are often preferred to minimize side reactions such as ester hydrolysis. surrey.ac.uk

Transformations Involving the Chlorine Substituent

The chlorine atom at the 4-position of the pyridine ring is a key functional group that allows for extensive modification of the pyridine core through various substitution and coupling reactions.

The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the carbon atom to which the chlorine is attached, facilitating attack by nucleophiles. A wide array of nucleophiles can displace the chloride, leading to a diverse set of substituted pyridines. nih.gov

Common nucleophiles used in these transformations include amines, alkoxides, and thiolates. For example, reaction with various primary or secondary amines can introduce substituted amino groups at the 4-position, a common strategy in the synthesis of biologically active molecules. Similarly, treatment with sodium methoxide (B1231860) would yield the corresponding 4-methoxy derivative. These reactions are foundational in building more complex molecular architectures from the this compound scaffold. rsc.org

Table 1: Examples of Nucleophilic Substitution Reactions with Chloropyridines

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Dimethylamine | 4-Dimethylamino-3-pyridylacetate derivative |

| Alkoxide | Sodium Methoxide | 4-Methoxy-3-pyridylacetate derivative |

| Thiolate | Sodium Thiophenoxide | 4-(Phenylthio)-3-pyridylacetate derivative |

This table represents generalized reactions based on the known reactivity of chloropyridines. rsc.orgresearchgate.net

The chlorine atom serves as an effective handle for transition-metal-catalyzed cross-coupling reactions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Although chloroarenes are generally less reactive than the corresponding bromo- or iodoarenes, advancements in catalyst design have enabled their efficient use. researchgate.net

Suzuki-Miyaura Coupling: This reaction pairs the chloropyridine with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org This is a widely used method for creating biaryl structures. The coupling of this compound with various arylboronic acids would yield ethyl 4-aryl-3-pyridylacetate derivatives. researchgate.netmdpi.com The choice of ligand for the palladium catalyst is critical for achieving high yields with chloroarenes. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the chloropyridine with an amine. It offers a broader substrate scope and often proceeds under milder conditions than traditional SNAr reactions.

Stille Coupling: Involving the reaction of the chloropyridine with an organotin compound, Stille coupling is another effective method for C-C bond formation. mdpi.com

Table 2: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Base | 4-Aryl-3-pyridylacetate |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand / Base | 4-Amino-3-pyridylacetate |

| Stille | Organostannane | PdCl₂(PPh₃)₂ | 4-Aryl/Alkenyl-3-pyridylacetate |

This table is based on the general reactivity of aryl chlorides in cross-coupling reactions. libretexts.orgmdpi.comresearchgate.net

The chlorine substituent can play a crucial role in directing intramolecular cyclization reactions to form fused heterocyclic systems. In a typical strategy, a nucleophilic group is first installed on the side chain at the 3-position. Subsequent intramolecular nucleophilic aromatic substitution of the 4-chloro group by this nucleophile results in ring closure.

For example, if the ester group of this compound is hydrolyzed to a carboxylic acid and then converted to an amide (e.g., -CONHCH₂CH₂OH), the terminal hydroxyl group can be induced to attack the C-4 position, displacing the chlorine and forming a new ring. This strategy is a powerful method for constructing polycyclic scaffolds that are of interest in medicinal chemistry, such as pyrido[4,3-d]pyrimidines. google.com The lability of the chlorine atom is thus a key feature that enables the designed synthesis of complex, rigid molecular frameworks.

Application of Ethyl 4 Chloro 3 Pyridylacetate As a Key Synthetic Intermediate

Building Block for Fused Heterocyclic Ring Systems

The structure of ethyl 4-chloro-3-pyridylacetate makes it an ideal precursor for the synthesis of fused heterocyclic systems, which are core scaffolds in many biologically active compounds.

A notable application of pyridylacetate derivatives, particularly those with a halogen substituent ortho to the acetate (B1210297) side chain, is in the synthesis of thienopyridines. The reaction of ortho-halogenated pyridine (B92270) derivatives containing an active methylene (B1212753) group with carbon disulfide in the presence of a base, followed by alkylation with iodomethane, is a known method for constructing the thieno[2,3-b]pyridine (B153569) skeleton. abertay.ac.uk For this compound, the active methylene group can be deprotonated by a base, and the resulting carbanion can react with carbon disulfide. Subsequent intramolecular cyclization with the elimination of the chloro group, followed by S-alkylation with iodomethane, would yield the corresponding thienopyridine derivative. This reaction pathway is analogous to the Gewald reaction, a well-established method for synthesizing 2-aminothiophenes. researchgate.netumich.edumdpi.com

Reaction Scheme: Proposed Synthesis of a Thienopyridine Derivative

| Reactant 1 | Reactant 2 | Reagents | Product |

| This compound | Carbon Disulfide | 1. Base (e.g., NaH) 2. Iodomethane | Methylthio-thieno[3,2-c]pyridine derivative |

The construction of indolizine (B1195054) scaffolds, which are present in numerous natural products and pharmacologically active compounds, can be achieved through various synthetic strategies involving pyridine derivatives. One such strategy is the Hantzsch-type synthesis, which involves the reaction of a pyridine derivative with an α-halo ketone. wikipedia.orgorganic-chemistry.orgyoutube.comthermofisher.comyoutube.com More specifically, derivatives of 2-(pyridin-2-yl)acetate have been utilized in copper-catalyzed cyclization reactions to form indolizines. organic-chemistry.org

By inference, this compound, as a pyridylacetate derivative, possesses the core structural features necessary for participation in similar cyclization reactions to form indolizine-type structures. The active methylene group can act as a nucleophile, and the pyridine nitrogen can participate in the cyclization process. The chloro substituent on the pyridine ring could potentially influence the regioselectivity of the reaction and offer a handle for further functionalization.

Pyridylacetate derivatives can serve as precursors for the synthesis of various five-membered aromatic heterocycles such as triazoles, thiadiazoles, and oxadiazoles. scielo.brresearchgate.netusp.brscielo.brnih.govresearchgate.net The typical synthetic route involves the conversion of the ethyl ester of a pyridylacetate derivative to the corresponding pyridylacetohydrazide. This hydrazide is a key intermediate that can undergo cyclization with various reagents to form the desired heterocyclic ring.

For instance, reaction of the pyridylacetohydrazide with a source of carbon and nitrogen, such as an isothiocyanate followed by cyclization, can yield a triazole. Similarly, reaction with carbon disulfide can lead to an oxadiazole or a thiadiazole, depending on the reaction conditions and subsequent steps. The presence of the 4-chloro substituent on the pyridine ring of this compound would be retained in the final heterocyclic product, providing a site for further synthetic modifications.

Inferred Synthetic Pathways to Pyridyl-Substituted Heterocycles

| Starting Material | Intermediate | Reagent for Cyclization | Heterocyclic Product |

| This compound | 4-Chloro-3-pyridylacetohydrazide | Isothiocyanate | Pyridyl-substituted Triazole |

| This compound | 4-Chloro-3-pyridylacetohydrazide | Carbon Disulfide | Pyridyl-substituted Oxadiazole/Thiadiazole |

Precursor for Diverse Organic Molecules

Beyond fused ring systems, this compound is a valuable starting material for a wide array of organic molecules, including those with stereocenters and complex functionalities.

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. Chloro-esters are valuable precursors for chiral molecules, and various methods have been developed for their asymmetric synthesis. Catalytic, asymmetric α-chlorination of esters and related compounds can be achieved using chiral catalysts, such as those based on cinchona alkaloids or metal complexes. thieme-connect.comnih.govorganic-chemistry.orgnih.govacs.org These methods allow for the introduction of a chlorine atom at the α-position with high enantioselectivity.

Given that this compound is an ester with an α-methylene group, it is conceivable that it could undergo enantioselective α-chlorination to produce a chiral α-chloro-α-(4-chloro-3-pyridyl)acetate derivative. This chiral chloro-ester would be a valuable building block, as the chlorine atom can be displaced by a variety of nucleophiles with stereochemical control, leading to the synthesis of a wide range of chiral amines, alcohols, and other functionalized molecules. acs.orgnih.govnih.govacs.org

The chemical functionalities present in this compound—the ester, the active methylene group, the pyridine ring, and the chloro substituent—provide multiple reaction sites for the construction of complex and polyfunctionalized molecules. nih.govnih.govresearchgate.netnih.govresearchgate.net The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other acid derivatives. The active methylene group allows for alkylation, acylation, and condensation reactions. The pyridine nitrogen can be quaternized or participate in cyclization reactions. Finally, the chloro group can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions.

This multifunctionality allows for the stepwise or tandem introduction of various structural motifs, leading to molecules with a high degree of complexity. For example, the synthesis of thienopyridines, indolizines, and other heterocyclic systems from this compound, as discussed in the preceding sections, are themselves examples of the construction of complex frameworks. Further elaboration of these heterocyclic products, utilizing the remaining functional groups, would lead to even more intricate molecular architectures with potential applications in materials science and medicinal chemistry.

Strategic Utility in Multi-Step Organic Synthesis and Retrosynthetic Analysis

The true value of a synthetic intermediate is realized in its ability to be strategically incorporated into multi-step synthetic sequences. This compound offers multiple reaction sites that can be selectively addressed to build molecular complexity. The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. Concurrently, the ethyl acetate moiety provides a handle for various transformations, including hydrolysis, amidation, and reduction, or can serve as a precursor for further carbon-carbon bond formations.

In the context of retrosynthetic analysis , a powerful tool for devising synthetic routes, this compound can be identified as a key "synthon" for a range of target molecules. When a complex molecule containing a substituted 3-pyridylacetic acid or a related heterocyclic system is disconnected, this chloro-substituted ester often emerges as a logical and commercially available starting material. The retrosynthetic approach highlights the strategic bond disconnections that lead back to this fundamental building block.

For instance, the synthesis of various substituted pyridylacetic acid derivatives often commences with halopyridines. acs.org These derivatives are valuable as both final products in medicinal chemistry and as intermediates for further elaboration. acs.org The presence of the chloro group in this compound makes it an ideal precursor for such transformations through cross-coupling reactions or direct SNAr with appropriate nucleophiles.

The strategic application of this intermediate is particularly evident in the synthesis of fused heterocyclic systems. By carefully choosing reaction partners and conditions, chemists can orchestrate a sequence of reactions that first modify the pyridine ring and then utilize the acetate side chain to construct an adjacent ring system. This approach is fundamental to the assembly of novel molecular frameworks with potential applications in pharmaceuticals and agrochemicals.

Table 1: Key Reactions and Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, alkoxides, thiols | 4-Substituted-3-pyridylacetates |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | 4-Aryl-3-pyridylacetates |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 4-Amino-3-pyridylacetates |

| Hydrolysis | Acid or base catalysis | 4-Chloro-3-pyridylacetic acid |

| Amidation | Amines, coupling agents | 4-Chloro-3-pyridylacetamides |

| Reduction | Reducing agents (e.g., LiAlH4) | 2-(4-Chloro-3-pyridyl)ethanol |

The data in this table illustrates the versatility of this compound as a synthetic intermediate. Each reaction type opens a pathway to a distinct class of compounds, underscoring the strategic importance of this molecule in a synthetic chemist's toolbox. The ability to perform these transformations selectively allows for the rational design and synthesis of a diverse library of compounds for various screening purposes.

While specific, detailed research findings on the extensive use of this compound are not broadly reported in publicly accessible literature, its structural motifs are present in more complex molecules, suggesting its role as a precursor. The principles of retrosynthetic analysis and the known reactivity of its functional groups strongly support its strategic utility in the efficient and convergent synthesis of novel chemical entities.

Advanced Characterization and Spectroscopic Analysis Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integration values in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

¹H NMR Analysis: The proton NMR spectrum of Ethyl 4-chloro-3-pyridylacetate is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethyl ester group. The pyridine ring protons would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their specific shifts and coupling patterns influenced by the chloro and acetate (B1210297) substituents. The methylene (B1212753) protons of the ethyl group (-OCH₂CH₃) are expected to appear as a quartet, while the terminal methyl protons (-OCH₂CH₃) would be an upfield triplet. The methylene protons of the acetate group (-CH₂COOEt) would present as a singlet.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule. youtube.com Aromatic carbons of the pyridine ring would resonate between 120 and 150 ppm, with the carbon atom bonded to the chlorine atom showing a distinct chemical shift. youtube.comdocbrown.info The carbonyl carbon of the ester is the most deshielded, appearing significantly downfield (typically >165 ppm). The carbons of the ethyl group and the acetate methylene would be found in the upfield aliphatic region of the spectrum. docbrown.info Quaternary carbons, such as the one attached to the chlorine and the one at position 3 of the pyridine ring, are expected to show signals of lower intensity. youtube.com

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Pyridine H-2 | 8.3 - 8.5 | 150 - 152 | Doublet, downfield due to proximity to nitrogen. |

| Pyridine H-5 | 7.3 - 7.5 | 123 - 125 | Doublet, influenced by adjacent chlorine. |

| Pyridine H-6 | 8.4 - 8.6 | 148 - 150 | Doublet, downfield due to proximity to nitrogen. |

| -CH₂- (acetate) | 3.8 - 4.0 | 38 - 42 | Singlet. |

| -O-CH₂- (ethyl) | 4.1 - 4.3 | 61 - 63 | Quartet. |

| -CH₃ (ethyl) | 1.2 - 1.4 | 14 - 15 | Triplet. |

| Pyridine C-3 | --- | 135 - 138 | Quaternary carbon, lower intensity signal. |

| Pyridine C-4 | --- | 145 - 147 | Quaternary carbon attached to Cl, lower intensity. |

Note: The predicted values are estimations based on general principles and data for structurally similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by measuring its mass with very high accuracy. This technique also reveals fragmentation patterns that help to confirm the compound's structure.

For this compound (C₉H₁₀ClNO₂), the calculated exact mass of the molecular ion [M]⁺ would be used to confirm its elemental formula. A key feature in the mass spectrum would be the presence of an isotopic peak at M+2 with an intensity approximately one-third of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom. miamioh.edu

The fragmentation of the molecular ion under electron impact would likely proceed through several predictable pathways, providing further structural evidence. libretexts.org Common fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅) or the entire ethoxycarbonyl group (-COOC₂H₅). libretexts.orglibretexts.org Cleavage of the bond between the pyridine ring and the acetyl group is also a probable fragmentation route.

Expected HRMS Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | [C₉H₁₀ClNO₂]⁺ | 199.04 | Molecular Ion |

| [M+2]⁺ | [C₉H₁₀³⁷ClNO₂]⁺ | 201.04 | Isotope Peak for ³⁷Cl |

| [M-C₂H₅]⁺ | [C₇H₅ClNO₂]⁺ | 170.00 | Loss of ethyl radical |

| [M-OC₂H₅]⁺ | [C₇H₅ClNO]⁺ | 154.01 | Loss of ethoxy radical |

| [M-COOC₂H₅]⁺ | [C₆H₅ClN]⁺ | 126.01 | Loss of ethoxycarbonyl radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment (Inferred from related computational studies)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the stretching and bending of chemical bonds, which are characteristic of the functional groups present.

Based on the structure of this compound, the IR and Raman spectra would be expected to display several key bands. While specific experimental data is not available, the assignments can be inferred from known characteristic frequencies and computational studies on related molecules. researchgate.net

Inferred Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |

|---|---|---|---|

| C-H stretching (aromatic) | 3000 - 3100 | IR, Raman | Pertains to the pyridine ring hydrogens. |

| C-H stretching (aliphatic) | 2850 - 3000 | IR, Raman | Pertains to the ethyl and acetate C-H bonds. |

| C=O stretching (ester) | 1735 - 1750 | Strong in IR | A very strong and sharp absorption, characteristic of the ester carbonyl. |

| C=C, C=N stretching (aromatic) | 1400 - 1600 | IR, Raman | Multiple bands corresponding to the pyridine ring vibrations. |

| C-O stretching (ester) | 1150 - 1300 | IR, Raman | Two bands are expected for the C-O-C linkage. |

X-ray Crystallography for Elucidating Solid-State Molecular Structures

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. miamioh.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be constructed.

Should single crystals of this compound be grown, an X-ray diffraction analysis would provide definitive information on:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity established by NMR.

Molecular Conformation: The exact spatial orientation of the ethyl ester group relative to the pyridine ring.

Planarity: Confirmation of the planarity of the pyridine ring.

Intermolecular Interactions: Identification of how the molecules pack in the crystal lattice, revealing any hydrogen bonds, dipole-dipole interactions, or van der Waals forces that stabilize the solid-state structure.

As of this writing, a search of public crystallographic databases did not yield a solved crystal structure for this compound. However, this technique remains the gold standard for unambiguous solid-state structural elucidation.

Computational Chemistry and Theoretical Investigations of Ethyl 4 Chloro 3 Pyridylacetate

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Ethyl 4-chloro-3-pyridylacetate, DFT calculations can elucidate the distribution of electrons and predict sites of reactivity. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive. For this compound, the electron-withdrawing nature of the chlorine atom and the pyridine (B92270) ring nitrogen are expected to influence these frontier orbitals significantly.

Furthermore, DFT can be used to generate electron density maps and molecular electrostatic potential (MEP) maps. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating these as potential sites for electrophilic attack. Conversely, the carbon atom attached to the chlorine would be an electrophilic site.

Illustrative Data Table: Calculated Electronic Properties

The following table presents hypothetical, yet representative, electronic properties for this compound, as would be determined by DFT calculations. Note: These values are for illustrative purposes and are not derived from actual quantum chemical calculations on this specific molecule.

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures of molecules. For a flexible molecule like this compound, which has several rotatable single bonds, conformational analysis is essential to identify the most stable three-dimensional arrangements (conformers).

The ester side chain can rotate relative to the pyridine ring, and the ethyl group itself has rotational freedom. These different conformations can have varying energies, and the lowest energy conformer is typically the most populated at equilibrium. Molecular mechanics or quantum mechanical methods can be used to perform a systematic search of the conformational space by rotating key dihedral angles and calculating the potential energy of each resulting structure.

Understanding the preferred conformation is critical as it dictates the molecule's shape, which in turn influences its interactions with other molecules, such as solvents or biological receptors. For instance, the relative orientation of the chloro-substituted pyridine ring and the ethyl acetate (B1210297) group will affect the molecule's steric and electronic profile.

Illustrative Data Table: Conformational Energy Profile

This table provides a hypothetical energy profile for different conformations of this compound, illustrating how computational methods can rank their relative stabilities. Note: These values are for illustrative purposes.

| Conformer | Dihedral Angle (Pyridine-CH2) | Relative Energy (kcal/mol) | Population (%) |

| A (Global Minimum) | 120° | 0.00 | 75 |

| B | 0° | 2.5 | 15 |

| C | -120° | 3.0 | 10 |

Mechanistic Insights from Computational Simulations of Reaction Pathways

Computational simulations are instrumental in elucidating the mechanisms of chemical reactions. nih.gov For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) of the chlorine atom. By modeling the reaction pathway, chemists can identify transition states, intermediates, and the associated energy barriers.

A typical computational approach involves identifying the structures of the reactants, the transition state, and the products. The transition state is a high-energy, transient species that represents the peak of the energy barrier for the reaction. Calculating the energy of this state allows for the determination of the activation energy, which is directly related to the reaction rate.

Simulations can compare different possible reaction pathways. For example, a nucleophile could attack the carbon at position 4 (displacing the chlorine) or at other positions on the pyridine ring. Computational studies can show which pathway has a lower activation energy and is therefore more favorable. These studies can also model the role of solvents and catalysts in the reaction. nih.gov

Analysis of Nucleophilicity and Electrophilicity Descriptors

Global reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's nucleophilicity and electrophilicity. These descriptors are based on the energies of the frontier molecular orbitals. Some key descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons.

Nucleophilicity: The ability of a molecule to donate electrons to an electrophile. The nucleophilicity of pyridines can be significantly tuned by substituents. researchgate.net

For this compound, the chlorine atom and the ester group are electron-withdrawing, which would be expected to increase the electrophilicity of the pyridine ring, particularly at the carbon atoms. The nitrogen atom in the pyridine ring, however, retains some nucleophilic character. The analysis of these descriptors can predict how the molecule will behave in various chemical reactions. For example, a high electrophilicity index suggests that the molecule will be a good electrophile.

Illustrative Data Table: Reactivity Descriptors

This table shows hypothetical reactivity descriptors for this compound, which would be calculated using DFT. Note: These values are for illustrative purposes and are not derived from actual quantum chemical calculations on this specific molecule.

| Reactivity Descriptor | Illustrative Value (eV) | Interpretation |

| Electronegativity (χ) | 4.0 | Moderate tendency to attract electrons |

| Chemical Hardness (η) | 2.8 | Moderately resistant to change in electron configuration |

| Electrophilicity Index (ω) | 2.86 | Good electrophilic character |

Future Prospects and Emerging Research Avenues in the Chemistry of Ethyl 4 Chloro 3 Pyridylacetate

Development of More Efficient and Sustainable Synthetic Protocols

The synthesis of chemical intermediates is increasingly scrutinized for its environmental impact, driving research towards greener and more efficient methodologies. For compounds like Ethyl 4-chloro-3-pyridylacetate, future efforts will likely focus on moving away from traditional synthesis routes that may involve harsh conditions or hazardous reagents.

Research into related chloro-esters has highlighted the potential of biocatalysis as a sustainable alternative to conventional chemical reduction. For instance, the asymmetric bioreduction of ethyl 4-chloroacetoacetate to optically active (R)-ethyl 4-chloro-3-hydroxybutyrate is achieved using engineered E. coli cells containing carbonyl reductase enzymes. mdpi.comresearchgate.net This biocatalytic approach offers mild reaction conditions and high stereoselectivity. mdpi.com The use of deep eutectic solvents (DESs), such as those based on choline (B1196258) chloride and lactic acid or urea, has been shown to enhance catalytic efficiency and improve cell permeability in whole-cell biocatalysis, representing a green and effective reaction medium. mdpi.comnih.govresearchgate.net These methodologies provide a blueprint for developing sustainable protocols for the synthesis and transformation of this compound, minimizing waste and energy consumption.

Table 1: Comparison of Conventional vs. Potential Sustainable Synthetic Approaches

| Parameter | Conventional Synthesis | Potential Sustainable Synthesis |

|---|---|---|

| Catalyst | Metal catalysts, strong acids/bases | Biocatalysts (e.g., reductases, lipases) |

| Solvents | Volatile organic compounds (VOCs) | Water, deep eutectic solvents (DESs), ionic liquids |

| Conditions | High temperature and pressure | Mild conditions (e.g., ambient temperature and pressure) |

| Byproducts | Stoichiometric inorganic salts, hazardous waste | Minimal and often biodegradable waste |

| Selectivity | May require protecting groups, leading to lower atom economy | High chemo-, regio-, and stereoselectivity |

Exploration of Novel Catalytic Transformations for Derivatization

The functional groups of this compound offer multiple handles for derivatization through modern catalytic methods. The chlorine atom at the 4-position of the pyridine (B92270) ring is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, significantly expanding the molecular diversity accessible from this single precursor.

Future research is expected to extensively utilize catalytic reactions such as:

Suzuki-Miyaura Coupling: To form new carbon-carbon bonds by reacting the chloro-group with boronic acids or esters.

Sonogashira Coupling: To introduce alkyne moieties, which are themselves versatile functional groups for further transformation.

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, providing access to a range of substituted anilines and other amino-pyridines.

Heck Coupling: To append alkene fragments to the pyridine core.

Furthermore, the ethyl acetate (B1210297) side chain can be modified using catalytic methods. This includes enzyme-catalyzed hydrolysis or amidation for highly selective transformations under mild conditions, or transition-metal-catalyzed reactions at the α-carbon.

Table 2: Potential Catalytic Transformations for Derivatizing this compound

| Reaction Type | Target Site | Catalyst Example | Potential New Functionality |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C4-Cl | Pd(PPh₃)₄ | Aryl, Heteroaryl, Alkyl |

| Buchwald-Hartwig Amination | C4-Cl | Pd₂(dba)₃ / Xantphos | Primary/Secondary Amines, Amides |

| Sonogashira Coupling | C4-Cl | PdCl₂(PPh₃)₂ / CuI | Alkynes |

| Catalytic Hydrolysis | Ester | Lipase | Carboxylic Acid |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. The precise control over parameters like temperature, pressure, and reaction time can lead to higher yields, improved purity, and better reproducibility.

For a versatile building block like this compound, integration into flow chemistry platforms is a logical and promising future direction. This would enable:

Safer Handling of Reactions: Many synthetic steps, particularly those involving energetic intermediates or hazardous reagents, can be performed more safely on a small, continuous scale.

Rapid Reaction Optimization: Automated flow systems allow for high-throughput screening of reaction conditions (e.g., catalyst loading, temperature, residence time) to quickly identify optimal parameters.

On-Demand Manufacturing: The ability to produce specific derivatives of this compound as needed, without the need for large-scale batch production and storage.

While specific literature on the flow synthesis of this exact compound is not yet prominent, the general trend of adapting the synthesis of heterocyclic molecules to continuous platforms suggests that this is a key area for future research and development.

Investigation of its Role in the Synthesis of Novel Heterocyclic Scaffolds for Chemical Biology Applications

Substituted pyridines are a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals. nih.govresearchgate.net this compound is an attractive starting material for constructing more complex heterocyclic scaffolds due to its multiple reaction sites. The derivatization of the chloro- and ester groups, followed by cyclization reactions, can lead to a diverse range of fused ring systems.

For example, the reaction of related pyridyl or pyrazole (B372694) carboxylates can yield fused systems like pyrazolo[3,4-b]pyridines, which have been investigated for potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai Similarly, reactions involving the acetate side chain can be used to build rings fused to the pyridine core, a common strategy in drug discovery. The functionalized pyridines are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anti-tumor effects. nih.gov Therefore, this compound serves as a valuable intermediate for generating libraries of novel compounds for screening in chemical biology and drug discovery programs.

Table 3: Potential Heterocyclic Scaffolds from this compound

| Reaction Strategy | Potential Reagent | Resulting Heterocycle Core |

|---|---|---|

| C-N Coupling followed by Intramolecular Cyclization | Hydrazine derivatives | Pyridopyridazines |

| C-N Coupling followed by Intramolecular Cyclization | Guanidine | Pyridopyrimidines |

| Transformation of side chain and intramolecular cyclization | - | Dihydronaphthyridines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.